ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Vue d'ensemble

Description

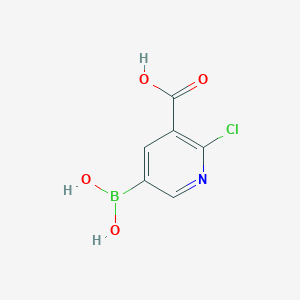

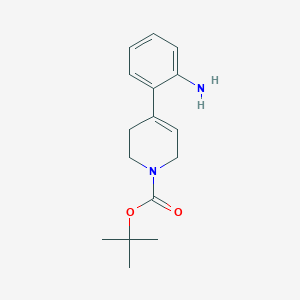

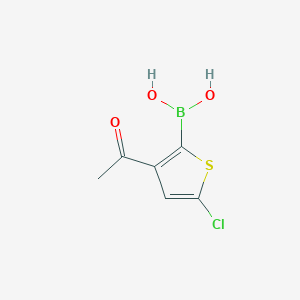

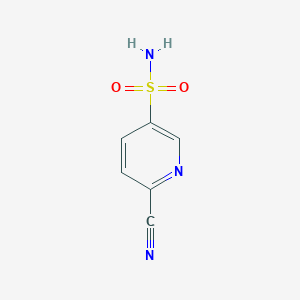

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C11H19N3O2 . It is a solid substance .

Synthesis Analysis

The synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds often involves reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . N-tert.butylpyrazole intermediates have been reported to react with ethylenediamine or propylenediamine via C2 SN Ar to offer related compounds .Molecular Structure Analysis

The molecular structure of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate can be represented by the SMILES stringCCOC(CN1N=C(C(C)(C)C)C=C1N)=O . Physical And Chemical Properties Analysis

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a solid substance . Its molecular weight is 225.29 .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate serves as a precursor in synthesizing a series of novel compounds with potential antibacterial properties. For instance, the compound has been used to create Schiff bases and 1,3,4-oxadiazol derivatives, which were tested against both Gram-positive and Gram-negative bacteria, showing promising results compared to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).

Marine Fungus Compounds and Antioxidant Activity

Research on marine fungi led to the discovery of new compounds with significant antioxidant activities. Ethyl acetate extracts from the fermentation broth of Penicillium sp. yielded compounds that have been characterized and shown potential as antioxidants (Hong-Hua Wu et al., 2010).

Green Synthesis Approaches

A green synthesis approach has been employed for the creation of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting an environmentally friendly method of synthesizing heterocyclic compounds without the use of solvents (Al-Matar et al., 2010).

Novel Synthetic Routes

Efficient synthetic routes have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, showcasing novel pathways for N-fused heterocycle production (Ghaedi et al., 2015).

Antioxidant Phenolic Compounds

In another study, antioxidant phenolic compounds were isolated from walnut kernels (Juglans regia L.), indicating the potential of using natural extracts for discovering new antioxidants (Zijia Zhang et al., 2009).

Safety and Hazards

Orientations Futures

Given the wide range of applications of pyrazoles in various fields, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds may continue to be subjects of interest in future research.

Mécanisme D'action

Target of Action

This compound is a part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Biochemical Pathways

5-amino-pyrazoles have been used in the synthesis of diverse heterocyclic compounds, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

As a part of a collection of unique chemicals for early discovery researchers, its effects are still under investigation .

Propriétés

IUPAC Name |

ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLKNVALGKYXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)